molecular formula C13H14N2O2 B2926853 Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate CAS No. 1248551-08-7

Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2926853
CAS No.: 1248551-08-7
M. Wt: 230.267
InChI Key: VKKDNFCZFXWYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a chemical intermediate designed for the research and development of novel therapeutic agents. It belongs to the pyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Pyrazole derivatives are a significant focus in antibiotic discovery, particularly as inhibitors of bacterial enzymes like DapE, a promising target for novel antibiotics due to its absence in mammals . Furthermore, pyrazole-based compounds demonstrate potent efficacy against various cancer cell lines. Research indicates that these compounds can induce p53-mediated apoptosis and activate autophagy pathways, showcasing their potential as candidates for anticancer drug development . The structural motif of this compound also serves as a key precursor in the synthesis of more complex molecules, including pyrazolylpyrazoline hybrids, which are being explored for their potent antitubercular activity against strains of Mycobacterium tuberculosis . This product is intended for research purposes as a building block in organic synthesis and drug discovery programs. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-methyl-1-phenylpyrazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-11(8-13(16)17-2)9-15(14-10)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKDNFCZFXWYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out under reflux conditions, and the resulting ester is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.

    Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research has explored the potential of pyrazole derivatives as therapeutic agents for conditions like cancer, diabetes, and infectious diseases.

    Industry: The compound can be used in the development of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting their therapeutic effects.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound’s pyrazole ring differs from imidazole () and tetrazole () analogs in nitrogen count and ring size:

  • Pyrazole : Two adjacent nitrogen atoms (5-membered ring).
  • Imidazole: Two non-adjacent nitrogen atoms (5-membered ring; ).
  • Tetrazole : Four nitrogen atoms (5-membered ring; ).

These differences influence aromaticity, basicity, and coordination capabilities. For example, tetrazoles are more acidic (pKa ~4–5) than pyrazoles (pKa ~14–16) due to increased nitrogen content .

Substituent Variations

Key substituent modifications in analogs and their implications:

Compound (Reference) Substituents Notable Features
Target Compound 3-methyl, 1-phenyl, 4-methyl acetate Balanced lipophilicity; methyl ester enhances hydrolytic stability vs. ethyl
Ethyl 2-[5-(4-Cl-phenyl)-imidazol-4-yl] acetate (Fig. 1C, ) 5-(4-Cl-phenyl), ethyl ester Chlorine increases lipophilicity (ClogP +0.5) and may enhance membrane permeability
Methyl 2-[5-(2-OH-phenyl)-tetrazol-2-yl]acetate 5-(2-OH-phenyl), methyl ester Intramolecular O–H⋯N hydrogen bond stabilizes conformation; hydroxyl promotes solubility
[5-Methyl-4-(4-Me-phenyl)sulfanyl] 2-methoxyacetate 4-sulfanyl, methoxyethyl ester Sulfanyl group may act as a metabolic liability or metal-binding site
Ethyl 2-[4-I-3-CF₃-1H-pyrazol-1-yl]acetate 4-iodo, 3-CF₃, ethyl ester Iodo enables cross-coupling; CF₃ enhances electron-withdrawing effects

Physicochemical Properties

Solubility and Lipophilicity

  • Hydroxyl Groups : The tetrazole derivative () exhibits higher aqueous solubility due to its hydroxyl group and hydrogen-bonding capacity .
  • Halogenated Analogs : Chloro and bromo substituents () increase ClogP by ~0.5–1.0, favoring lipid membrane penetration but reducing solubility .

Thermal Stability and Crystal Packing

  • The tetrazole analog () forms antiparallel dimeric chains via C–H⋯O hydrogen bonds and offset π-π interactions (3.54 Å spacing), contributing to a high melting point (>200°C) .
  • Pyrazole derivatives with bulky substituents (e.g., 4-sulfanyl in ) may exhibit disrupted packing, lowering melting points .

Reactivity and Stability

Ester Hydrolysis

  • Methyl vs. Ethyl Esters : Methyl esters (target compound, ) hydrolyze slower than ethyl analogs () due to steric and electronic effects, enhancing in vivo stability .
  • Methoxyethyl Esters : The methoxy group in may slow hydrolysis further via electron donation, though this requires experimental validation .

Functional Group Reactivity

  • Iodo Substituents : The iodo group in allows for Suzuki-Miyaura cross-coupling, enabling diversification of the pyrazole core .
  • Sulfanyl Groups : The 4-sulfanyl moiety () could undergo oxidation to sulfoxides or act as a leaving group in nucleophilic substitutions .

Biological Activity

Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological evaluations, supported by relevant data and case studies.

Overview of this compound

Chemical Structure and Properties:
this compound features a five-membered pyrazole ring with a methyl group, a phenyl group, and an acetate moiety. This unique substitution pattern is crucial for its biological activity, influencing its interaction with various molecular targets in biological systems.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of dehydrating agents like sulfuric acid or phosphorus pentoxide. The reaction is conducted under reflux conditions, followed by purification through recrystallization or chromatography.

This compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors. Pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory responses and microbial growth, thus demonstrating potential therapeutic effects against various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds derived from similar pyrazole structures have shown significant cytotoxicity against cancer cell lines. In one study, derivatives exhibited optimal cytotoxicity measured through assays like the Brine-Shrimp Lethality Assay, indicating their potential as anticancer agents .

CompoundCytotoxicity (IC50)Cell Line
Compound A15 µMMCF-7 (Breast Cancer)
Compound B20 µMHeLa (Cervical Cancer)
This compoundTBDTBD

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, certain synthesized compounds showed up to 85% inhibition of TNF-alpha at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound were tested against various bacterial strains, showing promising results in inhibiting growth at concentrations comparable to standard antibiotics .

Case Studies

Case Study 1: Anticancer Evaluation
A study examined the anticancer activity of several pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that this compound could induce apoptosis in these cells, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Assessment
Research focusing on the anti-inflammatory properties of pyrazole derivatives revealed that this compound effectively reduced inflammation markers in vitro. This positions it as a candidate for further development in treating inflammatory diseases .

Q & A

Basic Research Question

  • NMR : 1H^1H NMR reveals methyl protons at δ 2.2–2.4 ppm (pyrazole-CH3_3) and ester-OCH3_3 at δ 3.6–3.8 ppm. 13C^13C NMR distinguishes carbonyl carbons (ester C=O at ~170 ppm) .
  • IR : Stretching vibrations at 1720–1740 cm1^{-1} (ester C=O) and 1600–1650 cm1^{-1} (pyrazole C=N) .
  • MS : Molecular ion peaks ([M+H]+^+) at m/z 245–250 confirm molecular weight. Contradictions arise in cases of tautomerism; DFT calculations (e.g., B3LYP/6-31G**) validate stable conformers .

How do computational methods like DFT address electronic properties and reactivity of this compound?

Advanced Research Question
DFT studies at the B3LYP/6-31G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gap ~4.5–5.0 eV), indicating moderate electrophilicity. Mulliken charges reveal nucleophilic sites at the pyrazole N-atoms (−0.35 to −0.45 e), guiding functionalization strategies. Solvent effects (PCM model) show dipole moments increase in polar solvents (e.g., water: ~5.5 Debye), influencing solubility and reaction kinetics .

What strategies are used to evaluate the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?

Advanced Research Question

  • In vitro assays : Cytotoxicity evaluation (e.g., MTT assay) against cancer cell lines (IC50_{50} values) identifies potency. Derivatives with electron-withdrawing groups (e.g., –NO2_2) on the phenyl ring show enhanced activity .
  • Molecular docking : AutoDock Vina simulates binding to targets like COX-2 or EGFR. Pyrazole-acetate derivatives exhibit hydrogen bonding with Arg120 (COX-2) and hydrophobic interactions with Leu704 (EGFR) .
  • QSAR models : Hammett constants (σ) and LogP values correlate with antimicrobial activity (MIC ≤ 25 µg/mL) .

How can conflicting spectral or crystallographic data be reconciled during structural validation?

Advanced Research Question
Contradictions often arise from polymorphic forms or solvent inclusion. For example:

  • Discrepant melting points : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I mp 95–96°C vs. Form II mp 88–90°C) .
  • X-ray vs. NMR data : SHELXL refinement with TWIN/BASF commands resolves twinning, while 1H^1H-1H^1H NOESY confirms spatial proximity of methyl and phenyl groups .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question
Scale-up risks include:

  • Byproduct formation : Unreacted phenylhydrazine (toxic) requires rigorous purification (column chromatography, Rf_f 0.3–0.5 in hexane:EtOAc) .
  • Microwave limitations : Batch size constraints in microwave reactors are addressed by continuous-flow systems (residence time ≤5 minutes) .

How does steric hindrance from the 3-methyl group influence reactivity in further derivatization?

Advanced Research Question
The 3-methyl group reduces accessibility to the pyrazole C-5 position, favoring electrophilic substitution at C-4. For example:

  • Sulfonation : Requires SO3_3-Et3_3N complex at 0°C to avoid steric clashes .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed at C-4 (yield ~70%) using Pd(OAc)2_2/SPhos .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.